molecular formula C16H10ClN3O2 B2706606 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 1185371-52-1

2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Cat. No. B2706606
CAS RN: 1185371-52-1
M. Wt: 311.73
InChI Key: LBEAEFDWBSAMJC-UHFFFAOYSA-N
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Description

2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a chemical compound that has shown potential in scientific research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing derivatives of 1,3,4-oxadiazole and investigating their structural properties. For instance, studies have described the synthesis of various 1,3,4-oxadiazole derivatives starting from 4-hydroxycoumarin, highlighting their potential antimicrobial activity against bacterial and fungal species with significant minimum inhibitory concentrations (Jadhav et al., 2016). Similarly, the crystal structure of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one was analyzed, revealing almost coplanar arrangements of its oxadiazole, pyridine, and chromenyl ring systems (Koh, 2016).

Antimicrobial and Anticancer Properties

The compound and its derivatives have been studied for their antimicrobial and anticancer activities. For example, polymorphism studies on similar compounds assumed potential anticancer activity due to strong intermolecular interactions in their crystal structures (Shishkina et al., 2019). Another study focused on the utility of a related chromen derivative for constructing heterocyclic systems with antimicrobial and anticancer evaluation, demonstrating variable inhibitory effects (Ibrahim et al., 2022).

Molecular and Supramolecular Studies

Investigations into the molecular and supramolecular structures of these compounds have been conducted to understand their properties and potential applications better. For instance, the synthesis and spectral characterization of phthalazinone derivatives explored their structural features and potential applications (Mahmoud et al., 2012). Additionally, the synthesis and investigation of 1,3,4-oxadiazole thioether derivatives for antibacterial activities highlighted specific compounds with notable inhibitory effects against bacterial strains, offering insights into their action mechanism (Song et al., 2017).

properties

IUPAC Name

2-(6-chloro-2H-chromen-3-yl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2/c17-13-1-2-14-11(8-13)7-12(9-21-14)16-20-19-15(22-16)10-3-5-18-6-4-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEAEFDWBSAMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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